Methyl 2-(4-fluoro-3-((tetrahydro-2H-pyran-2-yl)oxy)isoxazol-5-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(4-fluoro-3-((tetrahydro-2H-pyran-2-yl)oxy)isoxazol-5-yl)acetate is a complex organic compound with a unique structure that includes a fluorine atom, a tetrahydropyran ring, and an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-fluoro-3-((tetrahydro-2H-pyran-2-yl)oxy)isoxazol-5-yl)acetate typically involves multiple steps. One common method includes the reaction of 4-fluoro-3-hydroxyisoxazole with tetrahydro-2H-pyran-2-yl chloride in the presence of a base to form the intermediate compound. This intermediate is then reacted with methyl bromoacetate under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Catalysts and solvents are often recycled to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-fluoro-3-((tetrahydro-2H-pyran-2-yl)oxy)isoxazol-5-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 2-(4-fluoro-3-((tetrahydro-2H-pyran-2-yl)oxy)isoxazol-5-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-(4-fluoro-3-((tetrahydro-2H-pyran-2-yl)oxy)isoxazol-5-yl)acetate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-((tetrahydro-2H-pyran-2-yl)oxy)acetate
- 4-[(2-tetrahydro-2H-pyran-2-yl)oxy]phenol
- Butanal, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-
Uniqueness
Methyl 2-(4-fluoro-3-((tetrahydro-2H-pyran-2-yl)oxy)isoxazol-5-yl)acetate is unique due to the presence of the fluorine atom and the isoxazole ring, which confer specific chemical properties and reactivity. These features distinguish it from other similar compounds and make it valuable for specialized applications .
Properties
Molecular Formula |
C11H14FNO5 |
---|---|
Molecular Weight |
259.23 g/mol |
IUPAC Name |
methyl 2-[4-fluoro-3-(oxan-2-yloxy)-1,2-oxazol-5-yl]acetate |
InChI |
InChI=1S/C11H14FNO5/c1-15-8(14)6-7-10(12)11(13-18-7)17-9-4-2-3-5-16-9/h9H,2-6H2,1H3 |
InChI Key |
SRUOUDOTHSYNIC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=C(C(=NO1)OC2CCCCO2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.